3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE
Overview
Description
3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzyl, ethylpiperazinyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by the cyclization of appropriate amidines with β-dicarbonyl compounds.
Coupling of Thiazole and Pyrimidine Rings: The thiazole and pyrimidine rings are then fused together through a cyclization reaction involving appropriate intermediates.
Introduction of Substituents: The benzyl, ethylpiperazinyl, and thienyl groups are introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and appropriate solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new substituents replacing existing groups.
Scientific Research Applications
3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-8-((2-ethyl-1-piperidinyl)methyl)-7-hydroxy-2H-chromen-2-one
- (4-benzyloxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-yl)-amine
- 4-benzyl-N-((1,1’-biphenyl)-4-ylmethylene)-1-piperazinamine
Uniqueness
3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties. Its specific substituents and fused ring system differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
3-benzyl-7-(4-ethylpiperazin-1-yl)-5-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5S3/c1-2-25-10-12-26(13-11-25)20-18-21(24-19(23-20)17-9-6-14-29-17)27(22(28)30-18)15-16-7-4-3-5-8-16/h3-9,14H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOIUASLGRBHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=C2SC(=S)N3CC4=CC=CC=C4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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